(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL
Description
(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL is a chiral β-amino alcohol characterized by a fluorophenyl group at the 2-position of the phenyl ring and a hydroxyl group at the 2-position of the propanol backbone. The stereochemistry at the 1-position (S-configuration) and the fluorine substituent play critical roles in its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
InChI Key |
DWXYPVJJOLRWQJ-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=CC=C1F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with a fluorinated benzene derivative.
Amination: Introduction of the amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Chiral Resolution: The stereochemistry is controlled through chiral catalysts or chiral starting materials to ensure the (1S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of (1S)-1-(2-fluorophenyl)propan-2-one.
Reduction: Formation of (1S)-1-(2-fluorophenyl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural Comparisons
The compound is compared to three key analogs (Table 1):
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Fluorine vs. Chlorine: The chloro-fluoro analog (CAS 1323966-28-4) has higher molecular weight and lipophilicity due to chlorine, which may enhance membrane permeability but reduce solubility.
- Phenyl vs. Fluorophenyl: The non-fluorinated analog (C9H13NO) lacks the electronegative fluorine, leading to weaker dipole interactions and altered binding affinities.
Pharmacological and ADME Properties
Binding Affinity and Selectivity: Molecular docking studies on related β-amino alcohols (e.g., TNF-α inhibitors) reveal binding energies ranging from -5.0 to -8.0 kcal/mol, influenced by substituent electronic effects. The fluorine atom in this compound may enhance binding via electrostatic interactions with target residues, while chloro-substituted analogs could exhibit stronger van der Waals interactions.
ADME Parameters:
Predicted ADME properties (Table 2) highlight critical differences:
Table 2: ADME Profile Comparison
- The target compound balances moderate lipophilicity (logP ~1.8) with favorable solubility, making it more drug-like than the chloro-fluoro analog.
Biological Activity
(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL is a chiral compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 169.20 g/mol. Its structure features an amino group, a hydroxyl group, and a fluorophenyl substituent, which contribute to its unique chemical properties and potential applications in various scientific fields. The stereochemistry of this compound is crucial, as it influences its biological interactions and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound can act as an inhibitor or activator of enzymes, influencing metabolic pathways. Its amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with enzyme active sites.
- Receptor Modulation : It has the potential to modulate receptor activity, impacting signal transduction pathways that regulate various physiological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antidepressant Effects : Similar compounds have shown potential antidepressant activity due to their interaction with neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is still emerging .
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the antimicrobial efficacy of various amino alcohols, including this compound. The results indicated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL .
-
Enzyme Inhibition Studies :
- The compound was tested for its ability to inhibit specific enzymes involved in metabolic processes. Results demonstrated a significant reduction in enzyme activity at higher concentrations, indicating its potential as a biochemical probe for studying metabolic pathways.
- Pharmacokinetic Analysis :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL | C9H12FNO | Potential antidepressant activity |
| (1R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL | C9H11ClFNO | Chlorine substitution alters biological profile |
| (1R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL | C9H10ClFNO | Variation in halogen substituents affects reactivity |
The presence of the fluorine atom in the phenyl group enhances the binding affinity to biological targets, making this compound a candidate for further pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
